4-(3-Butoxyanilino)-4-oxobutanoic acid
Description
4-(3-Butoxyanilino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a butoxy substituent at the meta position of the anilino ring. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.3 g/mol .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Alkoxy Chain Length
4-(2-Butoxyanilino)-4-oxobutanoic Acid
- Structure: Butoxy group at the ortho position of the anilino ring.
- Molecular Formula: C₁₄H₁₉NO₄ (MW 265.3) .
4-(3-Methoxyanilino)-4-oxobutanoic Acid
- Structure : Methoxy group at the meta position.
- Molecular Formula: C₁₁H₁₃NO₄ (MW 223.23) .
- Comparison : Shorter alkoxy chain (methoxy vs. butoxy) reduces lipophilicity (logP ~1.2 estimated), likely decreasing membrane permeability but improving aqueous solubility.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic Acid
- Structure : Ethoxy group at the para position.
- Molecular Formula: C₁₂H₁₅NO₄ (MW 237.26) .
Functional Group Modifications
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic Acid
- Structure: Chlorine at the ortho position and butyrylamino at the meta position.
- Molecular Formula : C₁₄H₁₇ClN₂O₄ (MW 312.75 ) .
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic Acid
- Structure : Azepane (7-membered cyclic amine) linked via a carbonyl group.
- Molecular Formula : C₁₇H₂₂N₂O₄ (MW 318.36 ) .
- Key Feature : The azepane ring increases steric bulk and lipophilicity (logP ~2.1 estimated), favoring interactions with hydrophobic binding pockets in enzymes or receptors.
Electronic and Steric Effects
4-(4-Butoxyphenyl)-4-oxobutanoic Acid
- Structure: Butoxy group at the para position without an anilino linkage.
- Molecular Formula : C₁₄H₁₆O₄ (MW 248.27 ) .
- Comparison: Absence of the anilino NH group eliminates hydrogen-bond donor capacity, which may reduce binding specificity compared to 4-(3-butoxyanilino)-4-oxobutanoic acid.
4-(Naphthalen-2-yl)-4-oxobutanoic Acid
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